molecular formula C20H20N4O3 B3002079 7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 459418-22-5

7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3002079
CAS No.: 459418-22-5
M. Wt: 364.405
InChI Key: HEMBUBOWNFUZHH-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fused bicyclic structure with aryl substituents at positions 5 and 5. For instance, compounds like 7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 324581-16-0) exhibit a molecular formula of C₁₉H₁₈N₄O, a molar mass of 318.37 g/mol, and a predicted pKa of 6.80, suggesting moderate solubility in aqueous environments . Methoxy groups on aryl rings are known to enhance solubility through hydrogen bonding and polarity, which may influence bioavailability and reactivity .

Triazolopyrimidines are typically synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, aldehydes, and dicarbonyl compounds. Eco-friendly methods using water or ethanol/water mixtures under reflux or microwave irradiation have been reported for related derivatives, emphasizing green chemistry principles .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-25-15-7-4-13(5-8-15)16-11-17(24-20(23-16)21-12-22-24)14-6-9-18(26-2)19(10-14)27-3/h4-12,17H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMBUBOWNFUZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the triazolopyrimidine class. This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O4C_{22}H_{23}N_5O_4, with a molecular weight of approximately 421.4 g/mol. Its structure features a fused triazole and pyrimidine ring system along with two methoxy-substituted phenyl groups. These structural characteristics contribute to its diverse biological activities.

Biological Activity

Research indicates that triazolopyrimidine derivatives, including this compound, exhibit a wide range of biological activities. Notably, they have been studied for their potential as antitumor agents .

Antitumor Activity

  • In Vitro Studies : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies on related triazolopyrimidine derivatives have shown efficacy against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism of action typically involves interactions with molecular targets that modulate cellular pathways related to growth and apoptosis.
  • Mechanism of Action : The compound's mechanism often includes inhibition of key enzymes involved in cancer cell proliferation. It may interact with targets such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair in cancer cells .

Other Biological Activities

Beyond antitumor effects, research has indicated potential activities in other areas:

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Methoxy Substituents : The presence and position of methoxy groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy.
  • Fused Ring System : The unique fused triazole-pyrimidine structure allows for specific interactions with biological targets.

Comparative Analysis

To better understand the biological activity of this compound relative to similar structures, the following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
This compoundTwo methoxy-substituted phenyl groupsAntitumor activity
5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4H,[1,2,4]Triazolo[1,5-a]PyrimidineSimilar substitution patternAntitumor activity
5-(2,4-Dimethoxyphenyl)-7-(3-Methoxyphenyl)-4H,[1,2,4]Triazolo[1,5-a]PyrimidineDifferent methoxy substitutionVaries; potential antitumor

Case Studies

Several studies have investigated the biological activity of triazolopyrimidine derivatives:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various triazolopyrimidine derivatives on cancer cell lines. Results indicated that compounds with similar structural features exhibited significant growth inhibition in vitro .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that it may bind effectively to enzymes critical for tumor growth .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions 5 and 7) Key Activity/Property Reference
Target Compound 3,4-Dimethoxyphenyl, 4-methoxyphenyl Predicted enhanced solubility
7-(4-Methoxyphenyl)-5-phenyl derivative 4-Methoxyphenyl, phenyl Glucokinase activation, DPP-4 inhibition
7-Chloro-5-(4-methoxyphenyl) Chloro, 4-methoxyphenyl Electrophilic reactivity

Physicochemical and Pharmacological Properties

  • Solubility and Stability : Methoxy groups improve aqueous solubility (e.g., pKa ~6.80 for C₁₉H₁₈N₄O derivatives) compared to chloro or nitro substituents, which may reduce solubility but enhance membrane permeability .
  • Antimicrobial Activity: 7-Unsubstituted triazolopyrimidines exhibit moderate activity against Candida albicans and Staphylococcus aureus, whereas 5,7-diaryl derivatives show micromolar inhibition of IL-6 and NO synthesis, indicating substituent-dependent immune modulation .

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